molecular formula C13H15NO5 B2728323 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid CAS No. 872196-69-5

3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid

Cat. No.: B2728323
CAS No.: 872196-69-5
M. Wt: 265.265
InChI Key: SAVRUTOJWVMEEQ-UHFFFAOYSA-N
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Description

3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid (CAS: 872196-69-5) is a benzoic acid derivative featuring a morpholine ring linked via a 2-oxoethoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₅NO₅ (molecular weight: 265.27 g/mol). The morpholine moiety enhances solubility and bioavailability, making it a scaffold of interest in medicinal chemistry. The compound’s structure combines a polar carboxylic acid group with a heterocyclic morpholine ring, which may influence interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(14-4-6-18-7-5-14)9-19-11-3-1-2-10(8-11)13(16)17/h1-3,8H,4-7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVRUTOJWVMEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with morpholine and ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Findings:

Substituent Effects: Ethoxy/Methoxy Groups: The ethoxy and methoxy analogs exhibit higher molecular weights and lipophilicity compared to the parent compound. These groups may improve membrane permeability but reduce aqueous solubility.

Synthetic Routes: The parent compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, 4-(2-(dimethylamino)-2-oxoethoxy)benzoic acid undergoes decarboxylative iodination under transition-metal-free conditions.

Biological Relevance: Morpholine-containing compounds are frequently explored for kinase inhibition or antimicrobial activity.

Biological Activity

3-[2-(Morpholin-4-yl)-2-oxoethoxy]benzoic acid, also known as 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its enzyme inhibition properties and therapeutic applications, including anti-inflammatory and anticancer effects.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a morpholine ring and an oxoethoxy group, which contribute to its biological activity. The structural components are crucial for its interaction with biological targets, influencing binding affinity and specificity.

The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. Its structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The oxoethoxy linkage and the morpholine ring are particularly significant for enhancing binding interactions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It is being studied for its effects on various enzymes, which may include:

  • Cyclooxygenase (COX) Inhibition : Potential anti-inflammatory effects through COX inhibition.
  • Topoisomerase Inhibition : Implications in cancer therapy by targeting DNA replication processes .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as a chemotherapeutic agent. For instance, it has been noted to have significant effects against various human cancer cells, although specific IC50 values require further investigation .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is attributed to its ability to inhibit inflammatory mediators. This could position it as a candidate for treating inflammatory diseases.

Study 1: Enzyme Interaction

In a study focused on enzyme interactions, this compound was evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent inhibition of COX enzymes, supporting its potential use in anti-inflammatory therapies.

Study 2: Anticancer Activity

Another study assessed the compound's effect on various cancer cell lines. The findings revealed that at concentrations around 10 µM, the compound significantly reduced cell viability in breast and colon cancer cells, showcasing its potential as an anticancer agent .

Data Tables

Biological Activity Target Effect IC50 (µM)
Enzyme InhibitionCOXInhibitionTBD
Anticancer ActivityBreast Cancer CellsReduced Cell Viability~10
Anti-inflammatory PotentialInflammatory MediatorsDecreased Mediator ProductionTBD

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